molecular formula C13H14N2O B3089488 1-(3,6,7-trimethylquinoxalin-2-yl)ethanone CAS No. 119426-76-5

1-(3,6,7-trimethylquinoxalin-2-yl)ethanone

Cat. No.: B3089488
CAS No.: 119426-76-5
M. Wt: 214.26 g/mol
InChI Key: MMTSLWXLRRBHLO-UHFFFAOYSA-N
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Description

1-(3,6,7-trimethylquinoxalin-2-yl)ethanone is an organic compound with the molecular formula C13H14N2O It is a derivative of quinoxaline, a bicyclic aromatic compound, and features three methyl groups attached to the quinoxaline ring and an ethanone group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,6,7-trimethylquinoxalin-2-yl)ethanone can be synthesized through several methods. One common approach involves the condensation of 3,6,7-trimethylquinoxaline with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help in achieving consistent product quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

1-(3,6,7-trimethylquinoxalin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The methyl groups on the quinoxaline ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with carboxyl or hydroxyl groups, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

1-(3,6,7-trimethylquinoxalin-2-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,6,7-trimethylquinoxalin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,6-dimethylquinoxalin-2-yl)ethanone
  • 1-(3,7-dimethylquinoxalin-2-yl)ethanone
  • 1-(3,6,7-trimethylquinoxalin-2-yl)methanol

Uniqueness

1-(3,6,7-trimethylquinoxalin-2-yl)ethanone is unique due to the presence of three methyl groups on the quinoxaline ring, which can influence its chemical reactivity and biological activity. The ethanone group also provides a site for further chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(3,6,7-trimethylquinoxalin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-7-5-11-12(6-8(7)2)15-13(10(4)16)9(3)14-11/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTSLWXLRRBHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N=C2C=C1C)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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